molecular formula C20H24N2O3 B2731941 2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034304-62-4

2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2731941
CAS No.: 2034304-62-4
M. Wt: 340.423
InChI Key: WFQWYRXTXVJUHZ-UHFFFAOYSA-N
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Description

2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a synthetic organic compound provided for research and development purposes. This molecule features a biphenyl core structure, which is a scaffold of significant interest in medicinal chemistry due to its potential for modulating protein-protein interactions. The compound's structure incorporates a carbamoyl linker and a diethylaminoethyl side chain, a functional group often associated with influencing the solubility and bioavailability of bioactive molecules. Research into compounds with similar structural motifs is a key area of study, facilitated by resources like the manually curated database on phytochemicals of Indian medicinal plants, IMPPAT 2.0, which aids in applying cheminformatic approaches to accelerate natural product-based drug discovery . The specific physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound would be key areas of investigation for researchers, who typically employ cheminformatics tools for such evaluations . Potential research applications for this compound may include its use as a building block in organic synthesis, an intermediate in the development of potential pharmacologically active agents, or as a standard in analytical chemistry. This product is intended for research use only in a laboratory setting and is not intended for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-22(4-2)14-13-21-19(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQWYRXTXVJUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Amide Coupling Strategies

The carbamoyl group is typically introduced via coupling between [1,1'-biphenyl]-2-carboxylic acid and 2-(diethylamino)ethylamine using activating agents. A representative protocol involves:

  • Activation of the Carboxylic Acid :

    • The carboxylic acid is treated with ethyl chloroformate (ECF) in tetrahydrofuran (THF) at −15°C to form a mixed anhydride intermediate.
    • Alternative activators like 1,1'-carbonyldiimidazole (CDI) generate acyl imidazoles, which react efficiently with amines at room temperature.
  • Nucleophilic Attack by the Amine :

    • 2-(Diethylamino)ethylamine (1.2 equiv) is added dropwise to the activated intermediate, followed by stirring at 25°C for 12–24 hours.
    • Yields range from 65–78%, with byproducts including unreacted starting material and over-coupled dimers.

Key Reaction Parameters :

Parameter Optimal Condition Impact on Yield/Purity
Solvent THF or DMF THF improves anhydride stability
Temperature −15°C (activation step) Prevents exothermic decomposition
Amine Equivalents 1.2–1.5 Minimizes dimerization

Surfactant-Mediated Green Synthesis

A water-based, coupling-reagent-free method employs sodium lauryl sulfate (SLS) as a micellar catalyst:

  • Reaction Setup :
    • [1,1'-Biphenyl]-2-carboxylic acid (1.0 equiv) and 2-(diethylamino)ethylamine (1.1 equiv) are suspended in 2 wt% SLS/H₂O.
    • The mixture is heated to 80°C under argon for 48 hours.
  • Workup :
    • Acidification to pH 3 precipitates the product, which is filtered and washed with cold ethanol.
    • Yields reach 62–68%, with >95% purity by HPLC.

Advantages :

  • Eliminates toxic solvents (e.g., DMF) and coupling reagents.
  • Scalable to multigram quantities without column chromatography.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

Comparative studies reveal:

Solvent System Catalyst Yield (%) Purity (%)
THF ECF 78 92
DMF CDI 72 89
SLS/H₂O None 68 95
  • THF/ECF System : Maximizes anhydride stability but requires strict temperature control.
  • SLS/H₂O : Offers environmental benefits but demands longer reaction times.

Byproduct Mitigation

  • Dimerization Suppression :

    • Maintaining amine substoichiometry (1.1–1.2 equiv) reduces bis-amide formation.
    • Additives like HOBt (1-hydroxybenzotriazole) minimize racemization but complicate purification.
  • Acid Hydrolysis Side Reactions :

    • Exposure to acidic conditions during workup may hydrolyze the diethylamino group. Buffering at pH 6–7 during quenching preserves integrity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 12.48 (s, 1H, COOH), δ 8.21 (t, J = 5.6 Hz, 1H, NH), δ 7.65–7.22 (m, 8H, biphenyl), δ 3.42 (q, 2H, NCH₂), δ 2.61 (t, 2H, CH₂N), δ 2.48 (q, 4H, N(CH₂CH₃)₂), δ 1.02 (t, 6H, CH₃).

¹³C-NMR (101 MHz, DMSO-d₆) :

  • δ 171.2 (COOH), 167.8 (CONH), 140.1–125.3 (biphenyl), 51.6 (NCH₂), 46.9 (CH₂N), 45.2 (N(CH₂CH₃)₂), 12.4 (CH₃).

Infrared Spectroscopy (IR)

  • νmax (KBr) : 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O, acid), 1642 cm⁻¹ (C=O, amide), 1550 cm⁻¹ (N–H bend).

High-Performance Liquid Chromatography (HPLC)

Column Mobile Phase Retention Time (min) Purity (%)
C18 (4.6 × 150 mm) 60:40 MeCN/H₂O + 0.1% TFA 8.9 95

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) E-Factor PMI
Traditional (THF/ECF) 420 18.7 6.2
Green (SLS/H₂O) 380 5.1 2.8
  • E-Factor : (Total waste)/(Product mass); lower values indicate greener processes.
  • PMI (Process Mass Intensity): Total materials used per unit product.

Crystallization Optimization

  • Solvent Screening : Ethanol/water (7:3) achieves 89% recovery with 99.5% purity.
  • Crystal Morphology : Needle-like crystals form in ethyl acetate, complicating filtration. Switching to ethanol/water yields prismatic crystals.

Chemical Reactions Analysis

Types of Reactions

2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Biphenyl alcohol derivatives.

    Substitution: Nitro-substituted biphenyl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • Molecular Formula : C19H24N2O3
  • Molecular Weight : Approximately 340.4 g/mol
  • Functional Groups : Contains a biphenyl structure, a carboxylic acid group, and a diethylaminoethyl carbamoyl substituent.

The biphenyl core contributes to its unique chemical properties, while the functional groups allow for various chemical reactions such as esterification and amidation.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug design. It has potential applications in:

  • Anticancer Agents : Preliminary studies suggest that compounds with similar structures can interact with specific protein targets, influencing their biological activity. Its ability to form amides may be exploited to enhance efficacy against cancer cells by targeting topoisomerase II or other enzymes involved in cell proliferation .
  • Therapeutic Lead Compound : Its unique structure allows for modifications that could improve activity or reduce side effects in drug formulations.

Material Science

In material science, 2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid serves as a reagent in synthesizing various materials. It has been shown to facilitate reactions that lead to the formation of new compounds with desirable properties .

Case Studies and Experimental Results

Several studies have highlighted the compound's utility:

  • Topoisomerase II Inhibition : Research indicates that derivatives of this compound may serve as effective inhibitors of topoisomerase II, which is crucial in cancer therapy . The binding affinity and interaction studies are essential for understanding its pharmacokinetics.
  • Material Synthesis : The compound has been utilized in synthesizing phenylboronic acid derivatives, demonstrating improved reaction rates under specific conditions . This application is significant for developing new materials with tailored properties.

Mechanism of Action

The mechanism by which 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to modulate intracellular pathways. The biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Key Differences :

  • The diethylaminoethyl side chain in the target compound introduces a basic tertiary amine, enhancing water solubility compared to the fluorenyl analog .

Halogen- and Alkyl-Substituted Analogs

Substituents on the biphenyl core influence electronic effects and steric bulk:

Compound Name Substituent Molecular Weight Key Properties/Applications References
2''-Chloro-[1,1''-biphenyl]-2-carboxylic acid 2'-Chloro 232.67 Electron-withdrawing effect; used in agrochemicals
4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid 4'-Methyl 212.24 Increased hydrophobicity; intermediate in polymer synthesis
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Bromomethyl 291.15 Reactive site for nucleophilic substitution; precursor for cross-coupling reactions

Key Differences :

  • The carbamoyl group in the target compound provides hydrogen-bonding capacity, unlike halogen/alkyl substituents, which primarily modulate lipophilicity and steric effects.
  • Bromomethyl derivatives are more reactive than the stable diethylaminoethyl side chain, limiting their use in vivo.

Functionalized Derivatives

Modifications to the carboxylic acid or adjacent groups expand utility:

Compound Name Functional Group Molecular Weight Key Properties/Applications References
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid Hydroxymethyl 228.24 Hydrogen-bond donor; precursor for ester/prodrug synthesis
2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid Amino and dicarboxylic 333.34 Zwitterionic properties; potential metal-organic framework (MOF) component
2'-[[[3-(3,6-Dihydro-4-phenylpyridinyl)propyl]amino]carbonyl]-[1,1'-biphenyl]-2-carboxylic acid Piperidinyl alkylamide Not provided Muscarinic receptor antagonism; structural flexibility for target engagement

Key Differences :

  • The diethylaminoethyl carbamoyl group offers pH-dependent solubility (tertiary amine protonation) absent in hydroxymethyl or amino derivatives .
  • Piperidinyl analogs demonstrate receptor subtype selectivity, suggesting the target compound may exhibit similar tunability.

Biological Activity

2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 2034304-62-4) is a synthetic compound characterized by its biphenyl structure and diethylaminoethylcarbamoyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

  • Molecular Formula : C20_{20}H24_{24}N2_2O3_3
  • Molecular Weight : 340.4 g/mol
  • Structure : The compound features a biphenyl core with a carbamoyl group attached to one of the phenyl rings, which may influence its biological activity through conformational rigidity and steric effects.

Research indicates that compounds with similar structures often exhibit activity against topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibitors of topoisomerase II can induce apoptosis in cancer cells by disrupting DNA processes, making this pathway a significant target for anticancer therapies.

Inhibition of Topoisomerase II

Studies have shown that derivatives of biphenyl compounds can act as inhibitors of topoisomerase II, leading to:

  • Induction of Apoptosis : Activation of the caspase pathway in cancer cells.
  • Cell Cycle Arrest : Compounds have been reported to cause G2/M phase cell cycle arrest, thereby inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Topoisomerase InhibitionInduces apoptosis in breast cancer cells
Cell Cycle ArrestG2/M phase arrest in various cancer cell lines
CytotoxicityHigher cytotoxicity than standard drugs like doxorubicin

Case Studies

  • Breast Cancer Cell Lines :
    • A study demonstrated that a structurally similar compound induced apoptosis through caspase activation, suggesting potential for similar activity in this compound .
  • In Vitro Assays :
    • Various in vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7, HepG2). Results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Biphenyl Core : Provides a platform for interaction with biological targets.
  • Diethylamino Group : Enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Q & A

Basic: What are the recommended synthetic routes for 2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the biphenyl carboxylic acid core via Suzuki-Miyaura coupling to form the [1,1'-biphenyl]-2-carboxylic acid scaffold .
  • Step 2: Activation of the carboxylic acid group using carbodiimides (e.g., EDC/HOBt) to form an active ester intermediate.
  • Step 3: Reaction with 2-(diethylamino)ethylamine to introduce the carbamoyl-diethylaminoethyl side chain .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization in ethanol/water mixtures ensures ≥95% purity .

Advanced: How can structural contradictions in biological activity data for this compound be resolved?

Answer:
Contradictions often arise from:

  • Stereochemical variations: The diethylaminoethyl carbamoyl group may adopt multiple conformations, affecting receptor binding. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity individually .
  • Solubility artifacts: Poor aqueous solubility (common in biphenyl derivatives) can lead to false negatives. Optimize assays using co-solvents (e.g., DMSO ≤1%) or micellar formulations .
  • Off-target effects: Perform kinase profiling or computational docking (AutoDock Vina) to identify non-specific interactions .

Basic: What analytical methods are suitable for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR confirms the biphenyl backbone (aromatic protons at δ 7.2–7.8 ppm) and diethylaminoethyl chain (CH2N at δ 2.5–3.5 ppm) .
  • HPLC: Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) verifies purity (>98%) and detects hydrolytic degradation products .
  • Mass Spectrometry: High-resolution ESI-MS (expected [M+H]+: ~413.2 Da) validates the molecular formula .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacodynamic profile?

Answer:

  • Docking Studies: Use Schrödinger Suite or MOE to model interactions with target receptors (e.g., GPCRs or enzymes). The carbamoyl group’s hydrogen-bonding potential and diethylaminoethyl chain’s cationic nature are critical for binding .
  • QSAR Analysis: Correlate substituent modifications (e.g., biphenyl ring methylation) with activity data to derive predictive models .
  • MD Simulations: Assess conformational stability of the diethylaminoethyl side chain in aqueous and lipid bilayer environments .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Skin/Eye Protection: Wear nitrile gloves and goggles. In case of contact, rinse skin with soap/water for 15 minutes; flush eyes with saline solution .
  • Respiratory Protection: Use fume hoods during synthesis. The compound may form fine particulates; avoid inhalation .
  • Waste Disposal: Neutralize with dilute HCl (pH 4–6) before disposal in halogenated waste containers .

Advanced: What strategies address low bioavailability in preclinical studies of this compound?

Answer:

  • Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Nanocarrier Systems: Encapsulate in PEGylated liposomes to improve plasma half-life and target tissue accumulation .
  • Metabolic Stability: Incubate with liver microsomes to identify CYP450-mediated degradation hotspots; introduce fluorination to block metabolic sites .

Basic: How is the purity of this compound validated in interdisciplinary studies?

Answer:

  • HPLC-UV/ELSD: Quantify impurities using a C18 column (λ = 254 nm). Residual solvents (e.g., DMF) are detected via GC-MS headspace analysis .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
  • Thermogravimetry (TGA): Assess thermal stability; decomposition >200°C indicates high purity .

Advanced: How can conflicting data in receptor-binding assays be systematically analyzed?

Answer:

  • Orthogonal Assays: Combine radioligand binding (e.g., ³H-labeled antagonists) with functional assays (cAMP/Gq-coupled readouts) to confirm target engagement .
  • Allosteric Modulation: Test compound effects in the presence of orthosteric agonists/antagonists to identify non-competitive interactions .
  • Species Selectivity: Compare binding affinities across human, rat, and mouse receptor isoforms to explain interspecies variability .

Basic: What solvents and reaction conditions optimize the carbamoylation step?

Answer:

  • Solvent: Anhydrous DMF or dichloromethane minimizes side reactions (e.g., hydrolysis) .
  • Temperature: 0–5°C reduces racemization of the carbamoyl group.
  • Catalyst: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Advanced: How does stereochemistry influence the compound’s biological activity?

Answer:

  • Chiral Centers: The diethylaminoethyl carbamoyl group may adopt R/S configurations. Resolve enantiomers via chiral SFC (supercritical fluid chromatography) and test in vitro .
  • Conformational Analysis: NOESY NMR or X-ray crystallography reveals preferred rotameric states impacting receptor binding .
  • Activity Cliffs: Minor stereochemical changes (e.g., ethyl vs. methyl substitution) can cause drastic activity shifts, requiring iterative SAR studies .

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